![molecular formula C16H16N2O3 B1303538 Ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 13142-97-7](/img/structure/B1303538.png)
Ethyl 4-[(phenylcarbamoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(phenylcarbamoyl)amino]benzoate, also known as benzocaine, is a local anesthetic commonly used in dentistry, surgery, and veterinary medicine. It has a CAS Number of 13142-97-7 and a molecular weight of 284.31 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-[(anilinocarbonyl)amino]benzoate . The InChI code is 1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 284.31 .Scientific Research Applications
Electro-Optical Applications
Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . A study reported the growth of a bulk size ethyl 4-amino benzoate crystal using a single zone transparent resistive furnace . The grown crystal was found to possess reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .
Non-Linear Optical Applications
The same study also suggested that with reduction in defects, ethyl 4-amino benzoate could be a potential candidate for non-linear optical applications . The crystal was found to have fair thermal stability, although its mechanical strength was low .
Synthesis of Azo Dyes
Ethyl 4-amino benzoate can be used in the synthesis of new azo dye compounds . A study reported the synthesis of a new azo dye compound through the coupling reaction between ethyl 4-amino benzoate and (5-hydroxy-6-methylpyridine-3,4-diyl)dimethanol .
Material Science Research
The growth aspects and characteristic properties of ethyl 4-amino benzoate have been studied in depth . The structure of the grown crystal was examined using single crystal X-ray diffraction, and the strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .
Laser Damage Threshold Evaluation
The laser damage threshold value of ethyl 4-amino benzoate was calculated using a Nd:YAG laser . This property is important in applications where the material is exposed to high-intensity laser light.
Thermal Parameter Evaluation
The thermal parameters of ethyl 4-amino benzoate were evaluated using photopyroelectric techniques . Understanding the thermal properties of a material is crucial in many scientific and industrial applications.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a range of downstream effects .
Result of Action
The compound likely has a range of effects, depending on its specific targets and the pathways it affects .
properties
IUPAC Name |
ethyl 4-(phenylcarbamoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOCJVXRQETBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377644 |
Source
|
Record name | ethyl 4-(3-phenylureido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(phenylcarbamoyl)amino]benzoate | |
CAS RN |
13142-97-7 |
Source
|
Record name | ethyl 4-(3-phenylureido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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